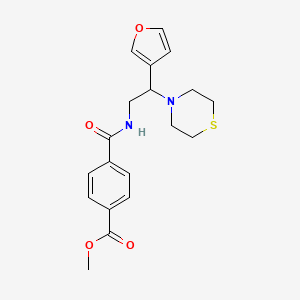

Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate

Description

Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl group linked to a thiomorpholinoethyl-furan moiety. The thiomorpholine ring (a sulfur-containing heterocycle) and furan-3-yl group contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

methyl 4-[[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-24-19(23)15-4-2-14(3-5-15)18(22)20-12-17(16-6-9-25-13-16)21-7-10-26-11-8-21/h2-6,9,13,17H,7-8,10-12H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSFEDMAISJOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiomorpholine moiety: This step often involves nucleophilic substitution reactions where a thiomorpholine derivative is introduced to the furan ring.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the benzoate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the furan ring and the carbamoyl group, to form corresponding alcohols and amines.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the furan ring and the benzoate ester.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and thiomorpholine moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Quinoline-Based Benzoate Derivatives (C1–C7)

describes a series of methyl benzoate derivatives (C1–C7) with piperazine-linked quinoline-carbonyl groups. Key comparisons include:

Key Findings :

HDAC Ligand Intermediates ()

Compounds such as benzyl 4-chloro-3-[4-(2-methoxy-2-oxoethoxy)benzamido]benzoate (23) and methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate (25) share functional groups with the target compound:

Insights :

- However, the thiomorpholinoethyl-furan group in the target may alter binding specificity compared to chlorophenyl/benzyl groups in HDAC ligands .

Sulfonylurea Herbicides ()

Methyl benzoate derivatives like metsulfuron methyl ester and ethametsulfuron methyl ester are triazine-based sulfonylureas used as herbicides. Comparisons include:

Analysis :

- The target compound’s thiomorpholine and furan groups may confer greater metabolic stability compared to sulfonylurea esters, which are designed for controlled degradation .

Computational and Structural Insights

For example:

- The furan-3-yl group’s electron-rich aromatic system could engage in hydrophobic enclosure or π-stacking in protein binding pockets, akin to halogenated phenyl groups in C2–C4 .

- The thiomorpholine sulfur atom might participate in non-classical hydrogen bonds or van der Waals interactions, distinguishing it from piperazine-based analogs .

Biological Activity

Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- IUPAC Name : Methyl 4-((2-(furan-3-yl)-2-thiomorpholin-4-ylethyl)carbamoyl)benzoate

- Molecular Formula : C19H22N2O4S

- Molecular Weight : 374.5 g/mol

The compound consists of a furan ring, a thiomorpholine moiety, and a benzoate ester, which contribute to its biological activity through various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The furan ring and thiomorpholine group can engage in:

- Hydrogen Bonding : Facilitating interactions with active sites of enzymes.

- Hydrophobic Interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

- π-π Stacking : Contributing to the stabilization of interactions with aromatic residues in proteins.

These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Analgesic Activity

In a preclinical study evaluating analgesic effects, this compound was administered to male BALB/C mice. The analgesic activity was assessed using the acetic acid-induced writhing test. The results indicated a significant reduction in the number of writhes compared to the control group, suggesting effective pain relief properties.

| Treatment Group | Writhing Responses (n=10) |

|---|---|

| Control | 30 ± 5 |

| Compound Dose (60 mg/kg) | 15 ± 4 |

Case Study 1: Antitumor Activity

A recent study explored the antitumor potential of this compound on human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across several cancer types.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative agents, likely due to its antioxidant properties.

Q & A

Basic: What synthetic routes are recommended for Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

Furan-thiomorpholine coupling : React furan-3-yl derivatives with thiomorpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the thiomorpholinoethyl intermediate.

Carbamoylation : Introduce the benzoate moiety via carbamoylation using 4-(methoxycarbonyl)benzoyl chloride in anhydrous dichloromethane.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity (>95%) .

Optimization : Control temperature (0–5°C during coupling, room temperature for carbamoylation), use anhydrous solvents, and monitor reaction progress via TLC .

Basic: What safety protocols are critical when handling this compound?

- Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use NIOSH-approved respirators (P95/P99) and EN374-certified nitrile gloves.

- Storage : Store in airtight containers at 4°C, away from light and heat. Ensure fume hood use during synthesis .

- Emergency measures : Immediate decontamination with water for skin/eye exposure; administer oxygen if inhaled .

Basic: Which analytical methods confirm structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., furan protons at δ 7.2–7.5 ppm, thiomorpholine methylenes at δ 2.8–3.1 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 432.15).

- HPLC : Reverse-phase C18 column (ACN/water, 0.1% TFA) verifies purity (>98%) .

Advanced: What biological targets or pathways might this compound modulate?

- Hypothesized targets : Kinases (e.g., EGFR, VEGFR) or HDACs due to structural analogs showing anticancer activity.

- Experimental validation :

- Mechanistic insight : The thiomorpholine group may chelate metal ions in enzyme active sites, while the furan ring enables π-π stacking with hydrophobic pockets .

Advanced: How to resolve contradictions in reported biological activity data?

- Potential causes : Variability in assay conditions (e.g., serum concentration, incubation time) or compound stability (hydrolysis of the ester group in aqueous media).

- Mitigation :

- Standardize protocols (e.g., 10% FBS in DMEM, 48-hour incubation).

- Validate compound stability via LC-MS before assays .

- Case study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in cell line genetic backgrounds .

Advanced: What strategies improve synthetic yield and scalability?

- Solvent selection : Replace DMF with THF to reduce side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoylation (yield increases from 60% to 85%).

- Scale-up : Implement flow chemistry for the coupling step to enhance reproducibility .

Advanced: How can computational methods predict the compound’s bioactivity?

- Molecular docking : Use AutoDock Vina to simulate binding to HDAC8 (PDB: 1T69). Focus on hydrogen bonds between the carbamoyl group and His143.

- QSAR models : Train models on analogs with known IC₅₀ values to predict logP and bioavailability .

Advanced: What factors influence the compound’s stability under experimental conditions?

- pH sensitivity : The ester group hydrolyzes in basic conditions (t₁/₂ = 2 hours at pH 9).

- Light exposure : UV-Vis studies show 10% degradation after 24 hours under UV light.

- Mitigation : Use amber vials for storage and include protease inhibitors in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.